molecular formula C14H15NO3S B11505079 ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Cat. No.: B11505079
M. Wt: 277.34 g/mol
InChI Key: URLKSUIGRLPVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an acetyl group, a methyl group, and a pyrrole ring. This compound is of interest due to its unique structure, which combines the properties of both thiophene and pyrrole rings, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the acetyl and methyl groups. The pyrrole ring is then attached through a condensation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-acetyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate: shares similarities with other heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its combination of a thiophene ring with both acetyl and pyrrole substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(17)11-9(2)12(10(3)16)19-13(11)15-7-5-6-8-15/h5-8H,4H2,1-3H3

InChI Key

URLKSUIGRLPVFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.